Furo[3,2-c]pyridine-2-sulfonamide
CAS No.: 117612-42-7
Cat. No.: VC20831795
Molecular Formula: C7H6N2O3S
Molecular Weight: 198.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117612-42-7 |
|---|---|
| Molecular Formula | C7H6N2O3S |
| Molecular Weight | 198.2 g/mol |
| IUPAC Name | furo[3,2-c]pyridine-2-sulfonamide |
| Standard InChI | InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11) |
| Standard InChI Key | PYNYTRWSFOCVRT-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
| Canonical SMILES | C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
Introduction
Chemical Structure and Basic Properties
Furo[3,2-c]pyridine-2-sulfonamide (CAS Number: 117612-42-7) is a heterocyclic organic compound comprising a fused ring system with a pyridine ring and a furan ring, along with a sulfonamide functional group at the 2-position. The compound features a distinct molecular architecture that contributes to its unique chemical and biological properties .
The basic physicochemical properties of Furo[3,2-c]pyridine-2-sulfonamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₃S |
| Molecular Weight | 198.19900 g/mol |
| Exact Mass | 198.01000 |
| PSA (Polar Surface Area) | 94.57000 Ų |
| LogP | 2.25630 |
| CAS Number | 117612-42-7 |
The molecular structure consists of a furo[3,2-c]pyridine core scaffold with a sulfonamide group (-SO₂NH₂) attached at the 2-position of the furan ring. This structural configuration contributes to the compound's biological activity and potential pharmaceutical applications .
Structural Significance
The fused heterocyclic system in Furo[3,2-c]pyridine-2-sulfonamide provides a rigid scaffold that allows for specific spatial orientation of functional groups. The sulfonamide group serves as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The compound's moderate lipophilicity (LogP of 2.25630) suggests a balanced distribution between aqueous and lipid phases, which is an important consideration for drug-like properties .
Related Derivatives and Structural Analogues
Several structural derivatives of Furo[3,2-c]pyridine-2-sulfonamide have been synthesized and studied for their biological activities. Among these, 4-Chlorofuro[3,2-c]pyridine-2-sulfonamide (CAS: 117612-43-8) represents a significant halogenated derivative that demonstrates how structural modifications can potentially alter biological activities .
Comparative Analysis of Derivatives
A comparative analysis of Furo[3,2-c]pyridine-2-sulfonamide and its structural analogues reveals interesting patterns in their physicochemical properties and potential biological activities:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Furo[3,2-c]pyridine-2-sulfonamide | 117612-42-7 | C₇H₆N₂O₃S | 198.19900 |
| 4-Chlorofuro[3,2-c]pyridine-2-sulfonamide | 117612-43-8 | C₇H₅ClN₂O₃S | 232.64 |
| 7-oxo-6H-furo[2,3-c]pyridine-2-sulfonamide | 117612-55-2 | C₇H₆N₂O₄S | 214.20 |
Pharmacological Activities and Mechanisms
Research has demonstrated that compounds containing the furo[3,2-c]pyridine ring system exhibit significant pharmacological activities, particularly in neuropsychiatric applications. These compounds have shown promising results in various pharmacological assays, suggesting potential therapeutic applications.
Receptor Binding Profiles
Studies on furo[3,2-c]pyridine derivatives have revealed significant affinity for serotonin receptors, notably 5-HT1 and 5-HT2 subtypes. This receptor binding profile is particularly relevant for compounds with potential antipsychotic activity. Interestingly, these compounds typically demonstrate weak interaction with dopamine D2 receptors, which distinguishes them from conventional antipsychotic medications .
The dual serotonergic and dopaminergic activity profile suggests that furo[3,2-c]pyridine derivatives may offer unique therapeutic advantages, potentially with reduced side effects compared to traditional antipsychotics .
Behavioral Pharmacology
Behavioral studies on arylpiperazine derivatives containing the furo[3,2-c]pyridine ring system have demonstrated:
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Significant activity in blocking apomorphine-induced stereotypy and climbing behaviors
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Effects on avoidance responses, including both Sidman avoidance and conditioned avoidance responses
-
Distinct electrophysiological effects on dopamine neurons in areas A9 and A10
These findings suggest that furo[3,2-c]pyridine derivatives may employ novel mechanisms to achieve antipsychotic effects, which could be valuable for developing improved therapeutic agents for neuropsychiatric disorders .
Structural Biology and Drug Design Implications
The structural features of Furo[3,2-c]pyridine-2-sulfonamide make it a promising scaffold for drug design, particularly for targets involving protein-ligand interactions. The fused bicyclic system provides a rigid framework, while the sulfonamide group offers hydrogen bonding capabilities.
Structure-Activity Relationships
Recent studies on related compounds have shown that modifications to the furo[3,2-c]pyridine scaffold can lead to the development of selective bromodomain inhibitors. For instance, furo[3,2-c]pyridin-4(5H)-one derivatives have been identified as novel BD2-selective BET (bromodomain and extra-terminal) inhibitors, which have significant potential in cancer therapy and other therapeutic areas .
This research suggests that Furo[3,2-c]pyridine-2-sulfonamide could serve as a valuable starting point for developing compounds with specific interactions with epigenetic regulators and other protein targets .
Comparative Analysis with Thieno[3,2-c]pyridine Analogues
A comparative analysis between furo[3,2-c]pyridine and thieno[3,2-c]pyridine ring systems reveals interesting similarities and differences in their pharmacological profiles.
Pharmacological Distinctions
This observation suggests that despite their similar behavioral profiles, these compounds likely employ different mechanisms to achieve their pharmacological effects. This mechanistic diversity could be exploited in drug development to target specific aspects of complex neuropsychiatric disorders .
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